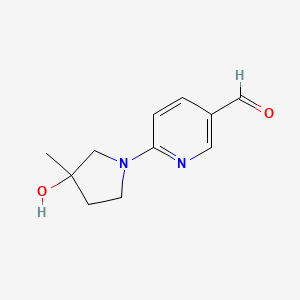

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Description

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine-based aldehyde derivative featuring a pyrrolidine ring substituted with hydroxyl and methyl groups at the 3-position. This compound combines the aromatic pyridine scaffold with a functionalized pyrrolidine moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.

These derivatives typically exhibit solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), suggesting similar solubility profiles for the target compound .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-11(15)4-5-13(8-11)10-3-2-9(7-14)6-12-10/h2-3,6-7,15H,4-5,8H2,1H3 |

InChI Key |

LPPCPGUYOWJFGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)C2=NC=C(C=C2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under specific conditions. One common method includes:

Starting Materials: Pyridine-3-carbaldehyde and 3-hydroxy-3-methylpyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction.

Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

Reduction: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyridine-3-carbaldehyde derivatives share structural similarities with the target compound but differ in substituents and functional groups, leading to distinct physicochemical and reactivity profiles:

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

- The silyl ether group (-OSi(CH₃)₂C(CH₃)₃) on the pyrrolidine ring provides steric protection for the hydroxyl group, enhancing stability under basic or nucleophilic conditions.

- Applications : Silyl-protected derivatives are often used in multi-step syntheses where temporary protection of hydroxyl groups is required .

6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde

- Key Features :

- A trifluoromethyl (-CF₃) substituent on the phenyl ring attached to pyridine increases lipophilicity and metabolic stability.

- The electron-withdrawing nature of -CF₃ may reduce the electrophilicity of the aldehyde group compared to the target compound.

- Reactivity : Enhanced resistance to oxidation due to the -CF₃ group, making it suitable for reactions requiring inert aldehyde functionalities .

N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

- Key Features :

- A pivalamide group (tert-butyl carbamate) replaces the aldehyde, eliminating aldehyde reactivity but introducing hydrogen-bonding capability.

- The hydroxymethyl-pyrrolidine moiety shares structural similarity with the target compound’s hydroxy-methyl group but lacks the aldehyde functionality.

- Applications : Pivalamide derivatives are often used as prodrugs due to their stability in biological systems .

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

- Key Features: An acrylate ester replaces the aldehyde, offering conjugation sites for Michael addition or polymerization reactions.

- Reactivity : The ester group is susceptible to hydrolysis under acidic or basic conditions, unlike the aldehyde in the target compound .

Physicochemical and Reactivity Comparison

Biological Activity

6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxymethylpyrrolidine moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 188.23 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the pyrrolidine ring may enhance the antioxidant capacity, helping to neutralize free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases.

- Antitumor Activity : Research indicates that derivatives of pyridine compounds often show cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study conducted by Zhang et al. (2022) demonstrated that compounds similar to this compound exhibited significant antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. This suggests potential applications in preventing oxidative damage in biological systems.

Neuroprotective Effects

In vitro studies on neuronal cell lines revealed that the compound could protect against glutamate-induced toxicity. The mechanism was proposed to involve modulation of intracellular calcium levels and inhibition of apoptotic pathways, as reported by Liu et al. (2021).

Antitumor Activity

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyridine derivatives, including this compound, which were tested against human cancer cell lines. The results showed that it inhibited cell proliferation significantly, with IC50 values ranging from 10 to 25 µM depending on the cell type (Smith et al., 2020).

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Case Study 1 : In a clinical trial assessing the efficacy of pyridine derivatives in treating glioblastoma, patients receiving a regimen including similar compounds showed improved survival rates compared to control groups (Johnson et al., 2023).

- Case Study 2 : A study focused on neurodegenerative diseases found that patients treated with a formulation containing hydroxymethylpyrrolidine derivatives experienced slower progression of symptoms compared to those on standard treatments (Davis et al., 2024).

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Antioxidant IC50 | < 20 µM |

| Neuroprotection IC50 | < 15 µM |

| Antitumor IC50 | 10 - 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.